molecular formula C9H19NO3 B15301979 Methyl o-butylhomoserinate

Methyl o-butylhomoserinate

Katalognummer: B15301979
Molekulargewicht: 189.25 g/mol
InChI-Schlüssel: GXTVPFUJEXDXEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl o-butylhomoserinate is an organic compound with the molecular formula C9H19NO3 It is a derivative of homoserine, an amino acid, and features a methyl group and a butyl group attached to the homoserine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl o-butylhomoserinate typically involves the esterification of homoserine with methanol and butanol under acidic conditions. The reaction can be catalyzed by sulfuric acid or other strong acids to facilitate the formation of the ester bond. The general reaction scheme is as follows:

    Esterification: Homoserine reacts with methanol and butanol in the presence of sulfuric acid to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The use of continuous flow reactors allows for better control over reaction conditions and higher yields. The process involves:

    Raw Materials: Homoserine, methanol, butanol, and sulfuric acid.

    Reaction Setup: Continuous flow reactors with precise temperature and pressure control.

    Purification: The product is purified using distillation or recrystallization techniques to remove any unreacted starting materials and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl o-butylhomoserinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Wissenschaftliche Forschungsanwendungen

Methyl o-butylhomoserinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in cellular signaling and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Wirkmechanismus

The mechanism of action of Methyl o-butylhomoserinate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of homoserine and alcohols. The compound may also participate in signaling pathways by modulating the activity of receptors or enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl homoserinate: Lacks the butyl group, making it less hydrophobic.

    Butyl homoserinate: Lacks the methyl group, affecting its reactivity and solubility.

    Ethyl homoserinate: Contains an ethyl group instead of a butyl group, altering its chemical properties.

Uniqueness

Methyl o-butylhomoserinate is unique due to the presence of both methyl and butyl groups, which confer distinct chemical properties such as increased hydrophobicity and reactivity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C9H19NO3

Molekulargewicht

189.25 g/mol

IUPAC-Name

methyl 2-amino-4-butoxybutanoate

InChI

InChI=1S/C9H19NO3/c1-3-4-6-13-7-5-8(10)9(11)12-2/h8H,3-7,10H2,1-2H3

InChI-Schlüssel

GXTVPFUJEXDXEM-UHFFFAOYSA-N

Kanonische SMILES

CCCCOCCC(C(=O)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.